Home > Products > Screening Compounds P132367 > AC-Lys-val-cit-pabc-mmae formic
AC-Lys-val-cit-pabc-mmae formic -

AC-Lys-val-cit-pabc-mmae formic

Catalog Number: EVT-14165371
CAS Number:
Molecular Formula: C67H110N12O16
Molecular Weight: 1339.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ac-Lys-Val-Cit-PABC-MMAE formic is a sophisticated compound used in the realm of antibody-drug conjugates (ADCs). This compound consists of a peptide linker, Ac-Lys-Val-Cit-PABC, and a potent cytotoxic agent known as monomethyl auristatin E. The design of Ac-Lys-Val-Cit-PABC-MMAE formic aims to enhance the efficacy of targeted cancer therapies by delivering cytotoxic agents directly to cancer cells while minimizing damage to healthy tissues.

Source and Classification

Ac-Lys-Val-Cit-PABC-MMAE formic is classified as an ADC linker-payload conjugate. It is synthesized for research purposes and is not intended for therapeutic use in humans. The molecular formula for this compound is C67H110N12O16, with a molecular weight of approximately 1339.66 g/mol . The purity of this compound is reported to be 99.96%, indicating its high quality for research applications .

Synthesis Analysis

The synthesis of Ac-Lys-Val-Cit-PABC-MMAE formic involves several key methods that ensure the effective coupling of the peptide linker and the cytotoxic agent.

Methods and Technical Details

  1. Peptide Synthesis: The peptide linker Ac-Lys-Val-Cit-PABC is synthesized using solid-phase peptide synthesis techniques, which allow for precise control over the sequence and modifications of the peptide .
  2. Conjugation: The coupling of monomethyl auristatin E to the peptide linker typically utilizes a cleavable linker strategy. This process often involves using a maleimide or succinimide chemistry to facilitate the formation of stable covalent bonds between the drug and the antibody .
  3. Purification: Following synthesis, the product undergoes purification processes such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels necessary for biological testing .
Molecular Structure Analysis

Structure and Data

The molecular structure of Ac-Lys-Val-Cit-PABC-MMAE formic comprises a complex arrangement of amino acids forming a peptide backbone, which is linked to monomethyl auristatin E via a cleavable PABC moiety.

  • Molecular Formula: C67H110N12O16
  • Molecular Weight: 1339.66 g/mol
  • Structural Features: The structure includes functional groups that facilitate solubility and reactivity, crucial for its role in ADC applications.
Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions involving Ac-Lys-Val-Cit-PABC-MMAE formic include:

  1. Conjugation Reactions: These reactions are crucial for linking the cytotoxic drug to the peptide linker. The use of reactive groups such as maleimides allows for selective targeting of thiol groups on antibodies or other proteins .
  2. Cleavage Mechanisms: The PABC linker is designed to be cleavable under specific conditions (e.g., within lysosomes), releasing monomethyl auristatin E in a controlled manner, which enhances therapeutic efficacy by ensuring that the drug is released at the target site .
Mechanism of Action

Process and Data

The mechanism of action for Ac-Lys-Val-Cit-PABC-MMAE formic involves:

  1. Targeting Cancer Cells: Upon administration, ADCs bind specifically to antigens expressed on cancer cell surfaces, facilitating internalization through endocytosis.
  2. Drug Release: Once inside the cell, lysosomal enzymes cleave the PABC linker, releasing monomethyl auristatin E, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically presented as a white powder.
  • Solubility: Soluble in organic solvents; specific solubility data may vary based on formulation conditions.
  • Stability: Requires storage at -20°C to maintain stability and prevent degradation .
Applications

Ac-Lys-Val-Cit-PABC-MMAE formic has significant applications in scientific research, particularly in:

  1. Cancer Research: Used extensively in studies aimed at developing new ADCs for targeted cancer therapies.
  2. Drug Development: Serves as a model compound in evaluating linker-payload systems' efficacy and safety profiles.
  3. Bioconjugation Studies: Helps researchers understand the dynamics of drug delivery systems and their interactions with biological targets .
Antibody-Drug Conjugate (ADC) Contextualization of AC-Lys-Val-Cit-PABC-MMAE

Role of Protease-Cleavable Linkers in ADC Targeting Mechanisms

Protease-cleavable linkers represent a cornerstone of precision drug delivery in antibody-drug conjugates (ADCs), designed to maintain plasma stability while enabling efficient payload release within target cells. The Valine-Citrulline-p-aminobenzyl carbamate (Val-Cit-PABC) motif exemplifies this technology, leveraging the overexpression of lysosomal proteases—particularly cathepsins B, L, S, and F—in tumor cells [1] [4]. Upon ADC internalization, the linker undergoes proteolytic cleavage at the Cit-PABC bond, followed by rapid 1,6-elimination of the PABC spacer to release the cytotoxic payload monomethyl auristatin E (MMAE) [1] [7].

However, traditional Val-Cit-PABC linkers face challenges in preclinical models due to susceptibility to carboxylesterase 1C (Ces1C)-mediated hydrolysis in rodent plasma, which can lead to premature payload release and overestimation of toxicity [1]. In humans, neutrophil elastase has been implicated in cleaving Val-Cit linkers extracellularly, contributing to neutropenia and thrombocytopenia—common dose-limiting toxicities of ADCs like brentuximab vedotin [1] [6]. Innovations such as adding polar acidic residues (e.g., aspartate) at the P3 position enhance plasma stability by reducing Ces1C recognition while maintaining lysosomal cleavability [1] [4].

Table 1: Proteases Involved in Val-Cit-PABC Linker Cleavage

ProteaseLocalizationCleavage RoleClinical Implication
Cathepsin BLysosomalPrimary hydrolysis of Cit-PABC bondTumor-specific payload release
Carboxylesterase 1C (Ces1C)Rodent plasmaOff-target hydrolysisPreclinical model limitation
Neutrophil elastaseHuman extracellular spacePremature cleavageNeutropenia/thrombocytopenia
Cathepsins L/S/FLysosomalSecondary cleavage pathwaysRedundant payload release

Structural-Functional Analysis of Val-Cit-PABC Motifs in Payload Delivery

The AC-Lys-Val-Cit-PABC-MMAE conjugate exemplifies sophisticated molecular engineering to optimize ADC efficacy. Its structure comprises:

  • Ac-Lys moiety: Enhances aqueous solubility and reduces aggregation propensity by introducing a polar group proximal to the antibody attachment site [2] [9].
  • Val-Cit dipeptide: Serves as the protease substrate, with citrulline’s non-polar side chain acting as the scissile bond for cathepsins [1] [4].
  • PABC self-immolative spacer: Enables rapid decarboxylation upon dipeptide cleavage, releasing unmodified, pharmacologically active MMAE [1] [7].

Recent advances focus on refining dipeptide specificity. For instance, replacing valine with cyclobutane-1,1-dicarboxamide (cBu) at the P2 position creates a linker (cBu-Cit-PABC) preferentially cleaved by cathepsin B over other cathepsins. This modification reduces off-target cleavage by 75% under cathepsin B inhibition compared to Val-Cit’s <15% reduction, enhancing tumor selectivity [4]. The structural rigidity of cBu also improves plasma stability without compromising intracellular drug release kinetics [4].

Table 2: Structural Comparison of Dipeptide Linker Variants

Linker TypeP2 ResidueCathepsin B SpecificityPlasma Stability
Val-Cit-PABCValineLow (cleaved by multiple cathepsins)Moderate (susceptible to esterases)
cBu-Cit-PABCCyclobutane-1,1-dicarboxamideHigh (≥75% inhibition by cathepsin B inhibitors)High
Val-Ala-PABCValineModerateHigh

Comparative Efficacy of MMAE vs. Other Tubulin Polymerization Inhibitors in ADC Architectures

MMAE (monomethyl auristatin E) is a potent tubulin inhibitor widely utilized in ADCs like brentuximab vedotin, polatuzumab vedotin, and enfortumab vedotin. Its mechanism involves binding to tubulin’s vinca domain, suppressing microtubule assembly, and inducing G2/M cell cycle arrest at picomolar concentrations (IC₅₀: 10–100 pM) [3] [6]. Key advantages over other payloads include:

  • Bystander effect: Unlike charged molecules like MMAF (monomethyl auristatin F), MMAE’s membrane permeability enables diffusion into adjacent antigen-negative tumor cells, broadening efficacy in heterogeneous tumors [3] [8].
  • DAR flexibility: MMAE-based ADCs tolerate higher drug-to-antibody ratios (DAR 3.5–4) without aggregation, whereas hydrophobic payloads like DM1 (emtansine) risk accelerated clearance at DAR >4 [6] [8].

Compared to other tubulin inhibitors:

  • DM1/DM4 (maytansinoids): Exhibit higher potency (IC₅₀: 1–10 pM) but lack bystander effects due to charged sulfhydryl groups. Noncleavable linkers (e.g., SMCC in trastuzumab emtansine) further limit cytotoxicity to internalizing cells [6] [10].
  • PBD dimers (e.g., SG3199): Cross-link DNA and show sub-picomolar potency but induce delayed cytotoxicity (72–96 hours) versus MMAE’s rapid onset (24–48 hours) [7] [10].

Table 3: Payload Comparison in Clinical ADCs

PayloadMechanismPotency (IC₅₀)Bystander EffectClinical ADC Example
MMAETubulin inhibitor10–100 pMYesBrentuximab vedotin, Polatuzumab vedotin
DM1Tubulin inhibitor1–10 pMNoTrastuzumab emtansine
MMAFTubulin inhibitor100–500 pMNoBelantamab mafodotin
SG3199 (PBD)DNA cross-linker0.1–1 pMLimitedLoncastuximab tesirine

Properties

Product Name

AC-Lys-val-cit-pabc-mmae formic

IUPAC Name

[4-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate;formic acid

Molecular Formula

C67H110N12O16

Molecular Weight

1339.7 g/mol

InChI

InChI=1S/C66H108N12O14.CH2O2/c1-16-41(8)56(51(90-14)36-52(80)78-35-23-28-50(78)58(91-15)42(9)59(82)70-43(10)57(81)46-24-18-17-19-25-46)76(12)64(87)54(39(4)5)75-63(86)55(40(6)7)77(13)66(89)92-37-45-29-31-47(32-30-45)72-60(83)49(27-22-34-69-65(68)88)73-62(85)53(38(2)3)74-61(84)48(71-44(11)79)26-20-21-33-67;2-1-3/h17-19,24-25,29-32,38-43,48-51,53-58,81H,16,20-23,26-28,33-37,67H2,1-15H3,(H,70,82)(H,71,79)(H,72,83)(H,73,85)(H,74,84)(H,75,86)(H3,68,69,88);1H,(H,2,3)/t41-,42+,43+,48-,49-,50-,51+,53-,54-,55-,56-,57+,58+;/m0./s1

InChI Key

AHJZLCSRSOJTBQ-NNEKFDONSA-N

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C.C(=O)O

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)C.C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.